molecular formula C20H37N3O14 B1428303 Carboxymethyl chitosan CAS No. 83512-85-0

Carboxymethyl chitosan

Cat. No. B1428303
CAS RN: 83512-85-0
M. Wt: 543.5 g/mol
InChI Key: HGNQXZLWHDQLRE-XADFZESNSA-N
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Description

Carboxymethyl chitosan (CMC) is a water-soluble derivative of chitosan, a natural biopolymer modified from chitin . It has been widely used in drug delivery and tissue engineering applications due to its unique properties including biocompatibility, mucoadhesion, non-toxicity, and capability to form gels . It also has higher moisture absorption and moisture retention, higher chelating and sorption abilities as well as better biological properties than chitosan .


Synthesis Analysis

Carboxymethyl chitosan (CMC) with a high degree of substitution (50%) has been synthesized and further characterized by FTIR, NMR spectroscopy, and thermal analysis (TGA/DTA) . The synthesis of carboxymethyl chitosan (CMCH) was acquired from chitosan . CMCS-based hydrogels can be obtained through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction .


Molecular Structure Analysis

Chitosan is a natural polymer composed of randomly distributed β-(1-4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) . The carboxymethylation of chitosan shifts some transitions into the following wavelengths: S1 = 27,027 cm−1, S2 = 29,411 cm−1, S3 = 33,898 cm−1, S4 = 35,587 cm−1 and S5 = 39,215 cm−1 .


Chemical Reactions Analysis

Carboxymethyl chitosan hydrogels (CMCH) cross-linked with catechin in the presence of laccase (CMCH-C-L) were obtained . The –NH2 group of chitosan unit is reacted with the carbonyl group of aldehyde- glyoxylic acid, and then hydrogenated by reaction with NaBH4 or NaCNBH3 to give N-carboxymethyl chitosan .


Physical And Chemical Properties Analysis

Carboxymethyl chitosan (CMCS) has been widely used for the synthesis of hydrogels because of its good water solubility, biocompatibility, and biodegradability . It also possesses not only a good solubility in water, but also has unique chemical, physical and biological properties such as high viscosity, large hydrodynamic volume, low toxicity, biocompatibility and good ability to form films, fibers and hydrogels .

Scientific Research Applications

Drug and Vaccine Delivery

CMC has been extensively studied for drug and vaccine delivery due to its chemical characteristics and technical feasibility. It is used in various forms such as hydrogels, fibers, films, and nanoparticulate systems, leveraging its bioactive properties for efficient delivery .

Tissue Engineering and Wound Healing

In the field of tissue engineering, CMC’s biocompatibility makes it an excellent material for scaffolds. It promotes wound healing due to its antibacterial properties and ability to facilitate tissue regeneration .

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of CMC make it suitable for use in coatings, films, and other materials that require microbial resistance, contributing to hygiene and safety in various environments .

Antioxidant Properties

CMC exhibits antioxidant properties, which are beneficial in preventing oxidative stress in biological systems. This application is crucial in cosmetics and pharmaceuticals to protect against free radical damage .

Electrical Energy Storage

Chitosan derivatives like CMC have been applied in electrical energy storage devices such as batteries and fuel cells, serving as an electrolyte material to improve compatibility and performance .

Bioimaging

Due to its water solubility and non-toxic nature, CMC is utilized in bioimaging applications. It helps in enhancing the visibility of biological tissues during imaging procedures .

Cosmetics

In cosmetics, CMC is used for its moisturizing and film-forming abilities, contributing to the texture and stability of cosmetic products while offering skin protection benefits .

Food Industry

CMC finds applications in the food industry as a thickening agent, stabilizer, and to improve the shelf life of food products by inhibiting microbial growth .

Future Directions

Carboxymethyl chitosan takes its place among the most investigated derivatives. Due to its enhanced bioactive properties, such as antimicrobial, wound healing, antitumor, immunostimulating, etc., carboxymethyl chitosan is valuable both for drug delivery systems and for its therapeutic purposes . The excellent permeability-promoting property, good biocompatibility, and biodegradability of carboxymethyl chitosan and its derivatives make them ideal materials for local transdermal drug delivery .

properties

IUPAC Name

N-[(2S,3R,4R,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16?,17?,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNQXZLWHDQLRE-XADFZESNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxymethyl chitosan

CAS RN

83512-85-0
Record name 83512-85-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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